
N-Chloroprocainamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloroprocainamide, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClN3O and its molecular weight is 269.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
N-Chloroprocainamide is primarily studied in the context of its metabolic pathways and pharmacokinetics. Research indicates that it is formed during the metabolism of procainamide by myeloperoxidase (MPO) in the presence of chloride ions. This metabolite exhibits rapid reactivity with reducing agents and proteins, suggesting significant implications for drug interactions and efficacy.
Table 1: Pharmacokinetic Parameters of Procainamide and this compound
Parameter | Procainamide (PA) | This compound (NCPA) |
---|---|---|
AUC (μg·min/mL) | 136 ± 12.1 | Not specified |
Clearance (mL/min/kg) | 73.8 ± 6.51 | Not specified |
Volume of Distribution (mL/kg) | 2070 ± 316 | Not specified |
Half-Life (min) | 52.4 ± 2.20 | Not specified |
This table summarizes key pharmacokinetic parameters derived from studies involving procainamide and its metabolites, including this compound. The AUC (Area Under the Curve), clearance rates, and half-life are critical for understanding the drug's behavior in biological systems .
Metabolism and Reactivity
The metabolism of procainamide to this compound has been linked to adverse effects such as agranulocytosis and lupus-like syndromes. Studies indicate that this compound can modify neutrophils and monocytes, potentially leading to immune-mediated conditions .
Case Study: Agranulocytosis Induced by Procainamide
A retrospective analysis conducted in the Netherlands from 1974-1994 revealed a 1% incidence rate of agranulocytosis associated with procainamide use. The study highlighted that patients who developed this condition often had elevated levels of reactive metabolites, including this compound .
Therapeutic Applications
This compound's potential therapeutic applications are still under investigation, particularly concerning its effects on sodium channels. Research has shown that sodium channel blockers like procainamide can stabilize cardiac conduction, making them useful in treating various arrhythmias .
Table 2: Therapeutic Uses of Procainamide and Its Metabolites
Condition | Drug Used | Mechanism |
---|---|---|
Ventricular Arrhythmias | Procainamide | Sodium channel blockade |
Atrial Fibrillation | Procainamide | Stabilizes electrical conduction |
Diagnostic Testing for Brugada Syndrome | Procainamide | Induces characteristic ECG patterns |
Procainamide is commonly used for managing ventricular arrhythmias and atrial fibrillation, especially in patients with specific syndromes like Wolff-Parkinson-White syndrome . The role of this compound in these therapeutic contexts remains less defined but warrants further exploration.
Eigenschaften
CAS-Nummer |
132103-63-0 |
---|---|
Molekularformel |
C13H20ClN3O |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
AVDOMYZVHKEEQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Key on ui other cas no. |
132103-63-0 |
Synonyme |
N-chloroprocainamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.